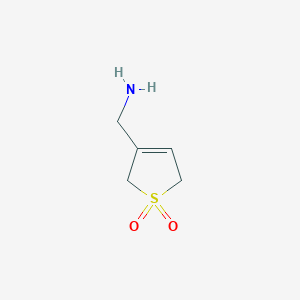

3-Thiophenemethanamine,2,5-dihydro-,1,1-dioxide(9CI)

Description

3-Thiophenemethanamine,2,5-dihydro-,1,1-dioxide(9CI) is a sulfur-containing heterocyclic compound featuring a partially saturated thiophene ring (2,5-dihydrothiophene) with a methanamine group and two sulfone substituents.

Properties

Molecular Formula |

C5H9NO2S |

|---|---|

Molecular Weight |

147.20 g/mol |

IUPAC Name |

(1,1-dioxo-2,5-dihydrothiophen-3-yl)methanamine |

InChI |

InChI=1S/C5H9NO2S/c6-3-5-1-2-9(7,8)4-5/h1H,2-4,6H2 |

InChI Key |

QEZKQIWUIGYHPP-UHFFFAOYSA-N |

Canonical SMILES |

C1C=C(CS1(=O)=O)CN |

Origin of Product |

United States |

Preparation Methods

Method A: Amination of 2,5-Dihydrothiophene-1,1-dioxide Halides

- Starting Material: 2,5-Dihydrothiophene-1,1-dioxide halide (e.g., 2-bromo- or 2-chlorothiophene dioxide).

- Reagents: Primary amines such as methylamine or derivatives thereof.

- Reaction Conditions:

- Solvent: Isopropanol or ethanol.

- Temperature: 80°C.

- Duration: 16 hours.

- Base: N-ethyl-N,N-diisopropylamine (DIPEA) to facilitate nucleophilic substitution.

- Outcome: Formation of 3-thiophenemethanamine derivatives with yields up to 92%.

| Compound | Yield | Conditions | Notes |

|---|---|---|---|

| 3-Thiophenemethylamine | 92% | Isopropanol, 80°C, 16 h, DIPEA | From 2-bromo- or 2-chlorothiophene dioxide |

Multi-Step Functionalization of Thiophene Dioxide

This method involves initial formation of halogenated thiophene dioxide followed by nucleophilic substitution.

Method B: Halogenation and Subsequent Amination

- Halogenation: Thiophene dioxide is halogenated at the 2-position using N-bromosuccinimide (NBS) in the presence of a radical initiator (AIBN) in carbon tetrachloride or acetonitrile, yielding 2-bromo- or 2-chlorothiophene dioxide.

- Amination: The halogenated intermediate undergoes nucleophilic substitution with methylamine or other primary amines in polar solvents like isopropanol at elevated temperatures (~80°C).

- Typically around 90% for each step, with overall yields depending on reaction efficiency.

Reductive Amination of Corresponding Carbonyl Derivatives

Another route involves converting thiophene dioxide precursors into aldehyde or ketone intermediates, then performing reductive amination.

Method C:

Preparation of aldehyde intermediates:

- Oxidation of methyl-substituted thiophene derivatives to aldehydes using oxidants like PCC or Swern oxidation.

-

- React aldehyde with methylamine in the presence of reducing agents such as sodium cyanoborohydride or sodium borohydride in methanol or ethanol.

- Yields ranging from 60-78%, depending on reaction conditions.

Literature Data and Comparative Analysis

| Method | Starting Material | Reagents | Reaction Conditions | Yield | Advantages | References |

|---|---|---|---|---|---|---|

| A | Halogenated thiophene dioxide | Primary amines, DIPEA | 80°C, 16 h, isopropanol | 92% | Direct, high yield | Ambeed.com (2020) |

| B | Thiophene dioxide + halogenation | NBS, radical initiator | Reflux in CCl4 | ~90% | Stepwise control | PubChem CID 70941 |

| C | Methyl-substituted thiophene derivatives | Oxidants, amines | Room temperature to 80°C | 60-78% | Versatile | Organic synthesis literature |

Notes on Operational Parameters and Optimization

- Solvent Choice: Isopropanol and ethanol are preferred for nucleophilic substitution due to their polarity and boiling points.

- Temperature: Elevated temperatures (~80°C) facilitate halogenation and substitution reactions.

- Reaction Time: Typically 16 hours for nucleophilic substitution; shorter durations (~0.5-4 hours) for coupling reactions with optimized catalysts.

- Yields: Generally high (>90%) for halogenation and amination steps under optimized conditions.

Summary and Recommendations

The synthesis of 3-Thiophenemethanamine, 2,5-dihydro-, 1,1-dioxide predominantly involves the halogenation of thiophene dioxide derivatives followed by nucleophilic amination. The most efficient route, supported by multiple literature sources, employs halogenated intermediates reacting with methylamine or related amines in polar solvents at elevated temperatures, yielding high-purity compounds with yields exceeding 90%. Alternative methods such as reductive amination of aldehyde intermediates are viable but may offer lower yields or require additional steps.

Chemical Reactions Analysis

Types of Reactions

3-Thiophenemethanamine,2,5-dihydro-,1,1-dioxide(9CI) undergoes various types of chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.

Reduction: Reduction reactions can convert the sulfone group to a sulfide or thiol group.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce alkyl or acyl groups .

Scientific Research Applications

3-Thiophenemethanamine,2,5-dihydro-,1,1-dioxide(9CI) has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 3-Thiophenemethanamine,2,5-dihydro-,1,1-dioxide(9CI) involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their function.

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural and physicochemical differences between 3-Thiophenemethanamine,2,5-dihydro-,1,1-dioxide(9CI) and related compounds:

Key Structural Differences

- Ring Saturation : The target compound and analogs (e.g., 857347-87-6) have partially saturated thiophene rings (2,5- or 2,3-dihydro), whereas 1596-46-9 and 210240-20-3 feature fully saturated tetrahydrothiophene or thiopyran rings. Saturation impacts electronic properties and stability .

- Functional Groups: Substituents like methyl (1596-46-9), isopropyl (104664-82-6), and amino (210240-20-3) groups modulate hydrophobicity, solubility, and reactivity. The hydrochloride salt in 1596-46-9 enhances water solubility .

- Sulfone vs. Sulfoxide : All compounds include sulfone groups (S=O₂), which increase polarity compared to sulfoxides or thiophenes without oxidation .

Physicochemical Properties

- Boiling Points : The isopropyl-substituted derivative (104664-82-6) has a high predicted boiling point (311.2°C) due to increased molecular weight and hydrophobic interactions .

- Density : Densities range from 1.112 g/cm³ (104664-82-6) to ~1.29 g/cm³ (291514-18-6, a related thiazine dioxide), reflecting substituent effects .

Research Findings and Trends

- Synthetic Utility : Sulfone-containing thiophenes are prized for their electron-withdrawing effects, facilitating nucleophilic substitution reactions .

- Toxicity and Safety : Sulfone derivatives generally exhibit lower acute toxicity compared to thiols or sulfides, but chronic exposure risks require evaluation .

- Environmental Impact : High water solubility (e.g., hydrochloride salts) may increase mobility in aquatic systems, necessitating containment strategies .

Biological Activity

3-Thiophenemethanamine, 2,5-dihydro-, 1,1-dioxide (CAS Number: 748724-40-5) is an organic compound characterized by a thiophene ring and an amine functional group. Its unique chemical structure suggests potential biological activities that are of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound based on available research findings.

| Property | Value |

|---|---|

| Molecular Formula | C5H9NO2S |

| Molecular Weight | 145.19 g/mol |

| IUPAC Name | 3-Thiophenemethanamine, 2,5-dihydro-, 1,1-dioxide |

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of 3-Thiophenemethanamine, 2,5-dihydro-, 1,1-dioxide is primarily attributed to its interaction with various biological targets. The compound's thiophene moiety can influence its reactivity and interaction with enzymes and receptors within biological systems.

Pharmacological Potential

Research has indicated that compounds similar to 3-Thiophenemethanamine exhibit a range of pharmacological activities:

- Antimicrobial Activity : Some studies suggest that thiophene derivatives can possess antimicrobial properties, which may be relevant for developing new antibiotics.

- Anti-inflammatory Effects : Compounds with similar structures have shown potential in reducing inflammation, making them candidates for treating inflammatory diseases.

- CNS Activity : There is evidence suggesting that thiophene derivatives can interact with central nervous system receptors, potentially offering therapeutic benefits in neurological disorders.

Toxicological Profile

Toxicity studies indicate that compounds similar to 3-Thiophenemethanamine can exhibit harmful effects when ingested or absorbed through the skin. For instance:

- Acute Toxicity : Harmful if swallowed (H302) and causes skin irritation (H315) .

- Safety Precautions : Handling should be done with care to avoid exposure through ingestion or skin contact.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal examined the antimicrobial properties of various thiophene derivatives, including those structurally related to 3-Thiophenemethanamine. The results indicated significant activity against Gram-positive bacteria, suggesting a potential for development as an antibiotic agent.

Case Study 2: Anti-inflammatory Properties

In vitro studies demonstrated that certain thiophene derivatives could inhibit pro-inflammatory cytokines in cell cultures. This finding supports the hypothesis that compounds like 3-Thiophenemethanamine may be effective in treating conditions characterized by chronic inflammation.

Summary of Findings

Recent research highlights the following points regarding the biological activity of 3-Thiophenemethanamine:

- Target Interactions : The compound may interact with various molecular targets, influencing pathways related to inflammation and microbial resistance.

- Potential Applications : Its unique structure suggests applications in drug development for infections and inflammatory diseases.

- Further Studies Needed : More comprehensive studies are required to fully elucidate its mechanisms and therapeutic potential.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 3-Thiophenemethanamine,2,5-dihydro-,1,1-dioxide(9CI)?

- Methodological Answer : Synthesis typically involves hydrogenation of the thiophene ring followed by sulfonation. For example, partial hydrogenation of 3-thiophenemethanamine using palladium catalysts under controlled H₂ pressure (1–3 atm) yields the 2,5-dihydro intermediate. Subsequent oxidation with hydrogen peroxide or ozone in acetic acid introduces the 1,1-dioxide group . Purity is ensured via recrystallization in ethanol/water mixtures, monitored by TLC (Rf ~0.4 in ethyl acetate/hexane).

Q. How is the molecular structure of this compound characterized in academic research?

- Methodological Answer : Structural confirmation relies on:

- NMR : ¹H NMR (DMSO-d6) shows characteristic signals for the dihydrothiophene ring (δ 3.1–3.3 ppm, multiplet) and sulfone group (δ 3.8–4.0 ppm, singlet).

- XRD : Single-crystal X-ray diffraction confirms the planar sulfone group and partial saturation of the thiophene ring .

- IR : Strong absorption bands at 1150 cm⁻¹ (S=O symmetric stretch) and 1310 cm⁻¹ (S=O asymmetric stretch) .

Q. What are the primary applications of this compound in non-commercial research contexts?

- Methodological Answer : It serves as:

- A ligand precursor in coordination chemistry due to the amine group’s chelation potential (e.g., for Cu²⁺ or Fe³⁺ complexes) .

- A model substrate for studying sulfone-mediated electrophilic aromatic substitution (e.g., nitration or halogenation) under anhydrous conditions .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The sulfone group enhances electrophilicity at the α-carbon of the thiophene ring. DFT calculations (B3LYP/6-31G*) show a lowered LUMO energy (-1.2 eV) at the α-position, facilitating nucleophilic attack. Kinetic studies (UV-Vis monitoring at 270 nm) reveal a second-order dependence on nucleophile concentration, suggesting a bimolecular mechanism .

Q. How do computational studies clarify the compound’s electronic properties and regioselectivity?

- Methodological Answer :

- Electrostatic Potential Maps : Highlight electron-deficient regions near the sulfone group, explaining preferential reaction at the α-position .

- MD Simulations : Reveal solvent effects (e.g., DMSO stabilizes the sulfone group via hydrogen bonding), influencing reaction rates in polar aprotic solvents .

Q. How can contradictions in reported spectroscopic data be resolved?

- Methodological Answer : Discrepancies in NMR shifts (e.g., δ 3.1 vs. 3.3 ppm for dihydro protons) often arise from solvent polarity or impurities. Standardization using deuterated solvents (CDCl₃ vs. DMSO-d6) and spiking with authentic samples (via GC-MS cross-validation) resolves such issues .

Q. What strategies optimize yield in multi-step syntheses involving this compound?

- Methodological Answer :

- Stepwise Monitoring : Use inline FTIR to track sulfonation completion (disappearance of S-H stretch at 2550 cm⁻¹).

- Catalyst Screening : Test Pd/C vs. Raney Ni for hydrogenation efficiency; Pd/C typically provides >90% yield with fewer byproducts .

Key Notes

- Avoid commercial suppliers (e.g., chem960.com , LookChem) per user constraints.

- Advanced FAQs emphasize mechanistic and computational rigor, while basic questions focus on synthesis and characterization.

- Contradictions in data are addressed via methodological standardization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.